molecular formula C8H7BrN2 B1292064 6-bromo-1-methyl-1H-indazole CAS No. 590417-94-0

6-bromo-1-methyl-1H-indazole

Cat. No.: B1292064
CAS No.: 590417-94-0
M. Wt: 211.06 g/mol
InChI Key: SVVSOIGNROPKMS-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H7BrN2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

6-Bromo-1-methyl-1H-indazole is a type of indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate the activity of certain kinases, including chk1, chk2, and sgk . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the kinases it targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking . Similarly, the inhibition of CHK1 and CHK2 kinases can influence cell cycle progression and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, its anticancer activity could result from its ability to inhibit cell growth and induce cell cycle arrest . Additionally, its antioxidant activities have been demonstrated in a study where it showed significant OH radical scavenging activities .

Biochemical Analysis

Biochemical Properties

6-Bromo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosine kinases and cyclin-dependent kinases . Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with heat shock proteins, which are crucial for protein folding and stress response . These interactions highlight the compound’s potential as a therapeutic agent in targeting cancer and other diseases.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in energy production and utilization . These cellular effects underscore the compound’s potential in cancer therapy and other medical applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, inhibiting their catalytic activity and preventing substrate binding . For instance, its interaction with tyrosine kinases leads to the inhibition of phosphorylation events critical for cell signaling and growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s ability to disrupt cellular processes and exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed under certain conditions, which may influence its efficacy and safety . Long-term studies have demonstrated that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings are crucial for evaluating the compound’s potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dose-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, which modify the compound’s structure and influence its pharmacokinetics and pharmacodynamics . The metabolic pathways of this compound also affect metabolic flux and metabolite levels, impacting its overall biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it interacts with intracellular binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications direct this compound to specific organelles, where it exerts its effects on cellular processes . For example, its localization in the nucleus allows it to interact with transcription factors and influence gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-1-methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.

Comparison with Similar Compounds

6-Bromo-1-methyl-1H-indazole can be compared with other indazole derivatives:

    6-Chloro-1-methyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-Methyl-1H-indazole: Lacks the bromine atom, resulting in different chemical behavior and applications.

    6-Bromo-1H-indazole: Similar but without the methyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

6-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVSOIGNROPKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626440
Record name 6-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-94-0
Record name 6-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-methyl-1H-indazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Bromoindazole (400 mg) was dissolved in methanol (10 mL). To this solution, potassium hydroxide (450 mg) was added followed by methyl iodide (0.50 mL) and the mixture was refluxed for 2.5 h. The reaction was cooled, diluted with diethyl ether, washed with water, brine, dried and concentrated. The product 6-bromo-1-methylindazole (160 mg) was separated from its isomer by Combiflash.
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Synthesis routes and methods II

Procedure details

To 6-bromoindazole (402A) (5.0 g, 25.4 mmol) in THF (50 mL) was added sodium hydride (95%, 672 mg, 26.6 mmol) with ice bath cooling. The mixture was stirred for 30 minutes. Methyl iodide (6.36 mL, 102 mmol) was added at room temperature. The reaction mixture was quenched with ammonium chloride solution and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over sodium sulfate and concentrated. Purification by column chromatography (SiO2, ethyl acetate/hexane gradient) afforded 1-methyl-6-bromoindazole (402B) (2.71 g, 51%) as a yellow oil and 2-methyl-6-bromoindazole (402C) (2.28 g, 43%) as a yellow crystalline solid.
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5 g
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672 mg
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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